4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride
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Overview
Description
4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with piperazine. The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its potential use in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A pyrimidine-based drug used to treat leukemia.
Dasatinib: Another pyrimidine-based drug with applications in cancer treatment.
Nilotinib: Used for the treatment of chronic myeloid leukemia.
Uniqueness
4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-2-one hydrochloride is unique due to its trifluoromethyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other pyrimidine derivatives and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O.ClH/c1-6-15-7(10(11,12)13)4-8(16-6)17-3-2-14-9(18)5-17;/h4H,2-3,5H2,1H3,(H,14,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHIKLJXOWQVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNC(=O)C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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